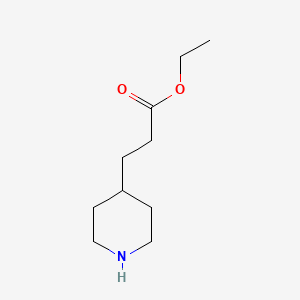

Ethyl 3-(piperidin-4-yl)propanoate

描述

Ethyl 3-(piperidin-4-yl)propanoate: is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies .

化学反应分析

Types of Reactions: Ethyl 3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Ethyl 3-(piperidin-4-yl)propanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals

作用机制

The mechanism of action of ethyl 3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. For example, it can bind to DNA via intercalation, disrupting the normal function of the DNA and leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

相似化合物的比较

- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

- Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

- Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate .

Uniqueness: Ethyl 3-(piperidin-4-yl)propanoate is unique due to its specific structure, which includes a piperidine ring and an ester functional group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

Ethyl 3-(piperidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety, which contributes to its pharmacological properties. The compound has the molecular formula CHNO and a molecular weight of approximately 221.73 g/mol. Its structure allows for interactions with various biological targets, making it a versatile compound in drug design.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

- Enzymes : It may act as an inhibitor or activator, modulating enzyme activity and influencing biochemical pathways.

- Receptors : The compound has been studied for its binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as acetylcholine and dopamine receptors.

- DNA Interaction : Some studies suggest that this compound can intercalate with DNA, potentially disrupting normal cellular functions.

1. Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been tested for efficacy against bacteria and viruses, showing promising results in inhibiting growth and replication.

2. Anti-inflammatory Effects

Certain derivatives of this compound have demonstrated the ability to reduce inflammation markers in biological assays, indicating potential use in treating inflammatory conditions.

3. Neuropharmacological Effects

This compound has been investigated for its antidepressant and analgesic properties. Studies suggest that it modulates neurotransmitter levels, providing pain relief through central nervous system pathways.

4. Anticancer Activity

Preliminary studies have shown that this compound may have anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(pyridin-4-yl)propanoate | Structure not shown | Exhibits strong anti-cancer activity |

| Ethyl 3-(morpholin-4-yl)propanoate | Structure not shown | Known for neuroprotective properties |

| Ethyl 3-(pyrrolidin-4-yl)propanoate | Structure not shown | Potential applications in pain management |

These comparisons highlight the unique structural features of this compound that contribute to its varied biological activities.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Neuropharmacological Study : A study investigated the antidepressant effects of this compound in animal models, demonstrating significant reductions in depressive-like behaviors through modulation of serotonin levels.

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations.

- Anti-inflammatory Research : Clinical trials evaluated the anti-inflammatory effects in models of arthritis, revealing a reduction in inflammatory markers and improved mobility.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 3-(piperidin-4-yl)propanoate, and how can purity be optimized?

- The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be alkylated with ethyl propanoate precursors under basic conditions. Purification often involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is verified using HPLC or GC-MS .

Q. What safety protocols are critical when handling this compound?

- Use chemical-resistant gloves (nitrile) and lab coats. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation. Respiratory protection (P95 masks) is advised for aerosol-prone procedures .

Q. How is structural characterization performed for this compound?

- X-ray crystallography (using SHELX software ) confirms molecular geometry. NMR (¹H/¹³C) identifies functional groups: δ ~1.2 ppm (ethyl CH₃), δ ~2.5–3.5 ppm (piperidinyl protons), and δ ~4.1 ppm (ester COOCH₂). IR spectroscopy detects ester C=O stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound under high temperatures?

- Shock tube studies (1301–1636 K, 1.48–1.72 atm) reveal decomposition pathways via β-scission of the ester group, producing CO₂, CO, and H₂O. Kinetic modeling shows rate constants differ by alkyl chain length, with piperidine rings stabilizing intermediates .

- Table 1: Decomposition Products at 1500 K

| Product | Yield (mol%) | Detection Method |

|---|---|---|

| CO₂ | 12.3 | Laser absorption |

| CO | 28.7 | FTIR |

| H₂O | 18.9 | GC-MS |

Q. How can computational modeling predict reactivity in catalytic hydrogenation of this compound?

- Density Functional Theory (DFT) simulations identify favorable adsorption sites on Pd/C catalysts. The piperidine nitrogen acts as a Lewis base, enhancing hydrogen activation. Transition state analysis reveals energy barriers (~45 kJ/mol) for C=O reduction .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

- Conflicting NMR signals (e.g., overlapping piperidinyl protons) are resolved via 2D techniques (HSQC, HMBC). For stereochemical ambiguities, vibrational circular dichroism (VCD) or X-ray crystallography are employed. Redundant synthetic routes (e.g., alternative protecting groups) validate structural assignments .

Q. How does salt formation (e.g., hydrochloride) impact stability and bioavailability?

- Hydrochloride salts improve aqueous solubility (logP reduction by ~1.5 units) and thermal stability (decomposition temperature increases by 30–50°C). Stability studies (40°C/75% RH for 4 weeks) show <5% degradation, monitored via LC-MS .

Q. Methodological Notes

- Contradiction Management: Conflicting GC-MS and NMR data may arise from tautomerism or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

- Advanced Synthesis: Optimize coupling reactions (e.g., CDI-mediated amidation) by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hr) to minimize byproducts .

属性

IUPAC Name |

ethyl 3-piperidin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFMSVBWJZLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434108 | |

| Record name | ethyl 3-piperidin-4-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-55-5 | |

| Record name | ethyl 3-piperidin-4-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。